Bromo(triphenyl)stannane
Description
Bromo(triphenyl)stannane, with the chemical formula Sn(C₆H₅)₃Br, is an organotin compound characterized by a central tin atom bonded to three phenyl groups and one bromine atom. Its crystal structure reveals a nearly tetrahedral geometry around the tin center, with bond angles deviating by up to 7° from ideal tetrahedral symmetry . The compound crystallizes in colorless blocks, and its structure has been resolved using X-ray diffraction (Cu Kα radiation, μ = 126.74 cm⁻¹) . This compound is frequently employed in Stille cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
bromo(triphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMUPMBATZGWOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339477 | |
| Record name | Bromotriphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
962-89-0 | |
| Record name | Stannane, bromotriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotriphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, bromotriphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(triphenyl)stannane can be synthesized through various methods, one of the most common being the reaction of triphenyltin chloride with lithium bromide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where triphenyltin chloride is reacted with bromine or a bromine-containing compound under controlled conditions. The reaction is monitored to ensure complete conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bromo(triphenyl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions.
Stille Coupling: Palladium catalysts are employed, and the reaction is typically carried out in the presence of a base such as cesium carbonate.
Major Products:
Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.
Stille Coupling: The major products are biaryl or diaryl compounds, depending on the organic halide used.
Scientific Research Applications
Bromo(triphenyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and anticancer properties.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mechanism of Action
The mechanism of action of bromo(triphenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in various transformations. In Stille coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Organotin and Organolead Compounds
- Tin vs. Lead Analogues : Bromo(triphenyl)plumbane shares structural similarities but replaces tin with lead, significantly increasing toxicity due to lead’s neurotoxic effects . Tin compounds like this compound are preferred in industrial applications for their lower toxicity .
- Substituent Effects : Replacing bromine with an acetoxy group (as in Triphenyltin acetate) alters reactivity, making it more suitable for biocidal applications but less effective in cross-coupling reactions .
Reactivity in Cross-Coupling Reactions
Table 2: Performance in Stille Cross-Coupling Reactions
- Steric Effects : this compound’s bulky phenyl groups reduce reaction rates compared to triethyl analogues but improve selectivity in complex couplings .
- Bromo as Leaving Group: The bromine atom facilitates efficient oxidative addition in palladium-catalyzed reactions, outperforming acetoxy or cyano derivatives .
Toxicity and Environmental Impact
- QSAR Models: this compound’s bromine-aromatic ring system is rare in training datasets, complicating toxicity predictions. However, organotin compounds generally exhibit moderate toxicity, necessitating careful handling .
- Regulatory Status : Lead analogues like Bromo(triphenyl)plumbane are heavily restricted due to acute toxicity, whereas tin derivatives remain widely used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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